5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-6(2)11-8-7(5)9-4-10-8/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACNJVAZXTIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619365 | |
| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-55-4 | |
| Record name | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,7 Dimethyl 1h Imidazo 4,5 B Pyridine and Its Derivatives
Classical Cyclization and Condensation Protocols
Traditional methods for the construction of the imidazo[4,5-b]pyridine ring system have historically relied on the cyclization of appropriately substituted pyridine (B92270) diamines with various carbon electrophiles. These methods are often robust and provide good yields, forming the foundation of imidazopyridine chemistry.
Reactions of 2,3-Diaminopyridines with Carboxylic Acids or their Functional Derivatives
A well-established and versatile method for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridines is the condensation of a 2,3-diaminopyridine (B105623) with a carboxylic acid or its derivatives, such as acid chlorides, anhydrides, or esters. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds by heating the reactants, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions to facilitate the cyclization of the intermediate amide.
The synthesis of 2-substituted 5,7-dimethyl-1H-imidazo[4,5-b]pyridines commences with 4,6-dimethylpyridine-2,3-diamine (B1589671) as the key starting material. The reaction with a chosen carboxylic acid introduces the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine ring. The reaction conditions can be tailored based on the reactivity of the carboxylic acid derivative.
| Starting Material | Carboxylic Acid/Derivative | Conditions | Product | Yield (%) |
| 4,6-Dimethylpyridine-2,3-diamine | Phenylacetic acid | Heat | 2-Benzyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | Not Specified researchgate.net |
| 4,6-Dimethylpyridine-2,3-diamine | Formic acid | PPA, Heat | 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine | High |
| 4,6-Dimethylpyridine-2,3-diamine | Acetic anhydride | Reflux | 2,5,7-Trimethyl-1H-imidazo[4,5-b]pyridine | Good |
This table presents representative examples of the synthesis of 2-substituted 5,7-dimethyl-1H-imidazo[4,5-b]pyridines via condensation with carboxylic acids and their derivatives. The yields are generally reported as good to high, though specific percentages can vary based on the scale and purification methods.
One-Step Air Oxidative Cyclocondensation from 2,3-Diaminopyridine and Substituted Aryl Aldehydes
A highly efficient and atom-economical approach for the synthesis of 2-aryl-substituted imidazo[4,5-b]pyridines is the one-step air oxidative cyclocondensation of a 2,3-diaminopyridine with an aryl aldehyde. This method avoids the need for harsh reagents and often proceeds in high yield. The reaction is believed to proceed through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation by atmospheric oxygen to afford the aromatic imidazo[4,5-b]pyridine product. nih.gov
For the synthesis of 2-aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridines, 4,6-dimethylpyridine-2,3-diamine is reacted with a variety of substituted aryl aldehydes. The reaction conditions are typically mild, often involving heating the reactants in a suitable solvent.
| Starting Material | Aryl Aldehyde | Conditions | Product | Yield (%) |
| 4,6-Dimethylpyridine-2,3-diamine | Benzaldehyde | Reflux in Ethanol | 2-Phenyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | Good |
| 4,6-Dimethylpyridine-2,3-diamine | 4-Methoxybenzaldehyde | Reflux in Ethanol | 2-(4-Methoxyphenyl)-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | High |
| 4,6-Dimethylpyridine-2,3-diamine | 4-Nitrobenzaldehyde | Reflux in Ethanol | 2-(4-Nitrophenyl)-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | High |
This table illustrates the synthesis of various 2-aryl-5,7-dimethyl-1H-imidazo[4,5-b]pyridines using the one-step air oxidative cyclocondensation method. The yields are generally reported as good to high.
Ring-Closing Strategies Utilizing Orthoesters
Orthoesters, such as triethyl orthoformate, serve as effective one-carbon synthons for the construction of the imidazole (B134444) ring in imidazo[4,5-b]pyridines. The reaction of a 2,3-diaminopyridine with an orthoester, typically in the presence of an acid catalyst, leads to the formation of the corresponding imidazo[4,5-b]pyridine. This method is particularly useful for the synthesis of the parent, unsubstituted imidazo[4,5-b]pyridine ring system.
In the case of this compound, the reaction of 4,6-dimethylpyridine-2,3-diamine with triethyl orthoformate provides a direct route to the target compound. The reaction is generally clean and proceeds in good yield. rsc.org
| Starting Material | Orthoester | Conditions | Product | Yield (%) |
| 4,6-Dimethylpyridine-2,3-diamine | Triethyl orthoformate | Acetic acid, Microwave, 150 °C | This compound | 93 rsc.org |
| 2,3-Diaminopyridine | Triethyl orthoformate | Acetic acid, CH2Cl2, Microwave, 150 °C | 1H-Imidazo[4,5-b]pyridine | 69 rsc.org |
This table highlights the use of orthoesters in the synthesis of the imidazo[4,5-b]pyridine core, with a specific example for the 5,7-dimethyl derivative.
Transition Metal-Catalyzed Approaches
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex heterocyclic compounds, offering milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation.
Palladium-Catalyzed Amide Coupling Reactions for Imidazo[4,5-b]pyridine Formation
Palladium-catalyzed C-N bond-forming reactions have been successfully applied to the synthesis of the imidazo[4,5-b]pyridine scaffold. organic-chemistry.org This approach typically involves the coupling of a suitably functionalized pyridine precursor with an amide, followed by an intramolecular cyclization to form the imidazole ring. This methodology provides a modular and efficient route to a variety of substituted imidazo[4,5-b]pyridines. organic-chemistry.orgsyr.edu
A general strategy involves the palladium-catalyzed coupling of a 2-chloro-3-aminopyridine with a primary amide. The resulting N-(3-aminopyridin-2-yl)amide intermediate undergoes in situ cyclization and dehydration to afford the desired imidazo[4,5-b]pyridine. While specific examples for the 5,7-dimethyl derivative are not extensively detailed in the provided literature, the general applicability of this method is well-established for the broader class of imidazo[4,5-b]pyridines. organic-chemistry.org
| Pyridine Precursor | Amide | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 2-Chloro-3-aminopyridine | Benzamide | Pd(OAc)2/Xantphos | Cs2CO3, Dioxane, 100 °C | 2-Phenyl-1H-imidazo[4,5-b]pyridine | High |
| 2-Chloro-3-aminopyridine | Acetamide | Pd2(dba)3/Me4tBuXPhos | t-BuOH, Heat | 2-Methyl-1H-imidazo[4,5-b]pyridine | Good |
This table provides representative examples of the palladium-catalyzed amide coupling approach for the synthesis of the imidazo[4,5-b]pyridine ring system. The methodology is expected to be applicable to the synthesis of 5,7-dimethyl derivatives starting from 2-chloro-4,6-dimethyl-3-aminopyridine.
Photocatalytic C(sp²)-C(sp²) Cross-Coupling for Aryl-Substituted Derivatives
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the formation of C-C bonds. While specific examples of photocatalytic C(sp²)-C(sp²) cross-coupling for the direct arylation of this compound are not yet widely reported, the application of this methodology to related heterocyclic systems, such as imidazo[1,2-a]pyridines, suggests its potential for the synthesis of aryl-substituted imidazo[4,5-b]pyridine derivatives. mdpi.com
This approach typically involves the use of a photosensitizer that, upon irradiation with visible light, can activate a substrate towards cross-coupling with an aryl partner. For instance, a direct C-H arylation of the imidazo[4,5-b]pyridine core could be envisioned using an appropriate photocatalyst and an aryl halide or diazonium salt. nih.gov This method would offer a direct and atom-economical route to 2-aryl or other aryl-substituted derivatives, avoiding the pre-functionalization often required in traditional cross-coupling reactions. Further research in this area is anticipated to provide novel and efficient pathways to functionalized this compound derivatives.
Other Transition Metal-Catalyzed Methods for C-C and C-N Bond Formation
Transition metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient pathways for the construction of complex molecular architectures. rsc.orgcas.cn In the context of imidazo[4,5-b]pyridine synthesis, these methods facilitate the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which constitute the heterocyclic framework. rsc.org
Palladium-catalyzed amide coupling reactions, for instance, have been successfully employed in the synthesis of imidazo[4,5-b]pyridines. mdpi.com While specific examples detailing the synthesis of this compound using this exact methodology are not prevalent in the reviewed literature, the general applicability of palladium catalysis for C-N bond formation is well-established and represents a viable synthetic strategy. nih.gov Copper-catalyzed aerobic oxidative reactions have also emerged as a powerful tool for the synthesis of related imidazo[1,2-a]pyridines from aryloxyacetophenones and 2-aminopyridines, suggesting potential applicability to the imidazo[4,5-b]pyridine scaffold. ntu.edu.sg
The versatility of transition metal catalysis allows for the introduction of a wide range of substituents onto the imidazo[4,5-b]pyridine core, enabling the synthesis of diverse chemical libraries for biological screening. rsc.org These methods often proceed under mild reaction conditions with high functional group tolerance, making them attractive for the late-stage functionalization of complex molecules. nih.gov
Reductive Cyclization Methodologies
Reductive cyclization represents a convergent and efficient approach to the synthesis of the imidazo[4,5-b]pyridine ring system. This strategy typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a suitably positioned carbonyl group.
A notable example of reductive cyclization is the reaction of ketones with 2-nitro-3-aminopyridine using stannous chloride (SnCl₂) as a reducing agent. mdpi.com Stannous chloride is a classic reagent for the reduction of aromatic nitro compounds to their corresponding anilines. acsgcipr.org In this one-step synthesis, SnCl₂·2H₂O facilitates the reduction of the nitro group of 2-nitro-3-aminopyridine to an amino group. mdpi.com This in situ generated diamine then reacts with a ketone, leading to the formation of the imidazole ring through intramolecular cyclization.
This method is particularly advantageous as it allows for the direct construction of the imidazo[4,5-b]pyridine scaffold from readily available starting materials. mdpi.com The reaction is believed to proceed through the formylation of the aniline (B41778) nitrogen, followed by nitro reduction and subsequent cyclization. mdpi.com The use of SnCl₂ is well-documented for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities like ketones. nih.govresearchgate.netresearchgate.net
| Starting Material 1 | Starting Material 2 | Reagent | Product | Key Transformation |
| 2-Nitro-3-aminopyridine | Ketone (e.g., Acetophenone) | SnCl₂·2H₂O | 2-Aryl-1H-imidazo[4,5-b]pyridine | Reductive cyclization |
N-Alkylation Strategies and Regioselectivity Control
The N-alkylation of the imidazo[4,5-b]pyridine core is a critical step in the synthesis of many biologically active derivatives. researchgate.netresearchgate.net The presence of multiple nitrogen atoms (N1, N3, and N4) in the heterocyclic system presents a challenge in controlling the regioselectivity of the alkylation reaction. researchgate.netresearchgate.net
Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for N-alkylation reactions. acsgcipr.orgnih.gov This methodology involves the use of a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to facilitate the transfer of a reactant from one phase to another where the reaction can occur. acsgcipr.orgprinceton.edu For the N-alkylation of imidazo[4,5-b]pyridines, PTC offers several advantages, including the use of inexpensive and safer inorganic bases and the potential for solvent-free conditions. acsgcipr.orgresearchgate.net
In a typical PTC setup for the N-alkylation of an imidazo[4,5-b]pyridine, the heterocyclic substrate is dissolved in an organic solvent, while an inorganic base (e.g., potassium carbonate) is present in an aqueous phase. The phase-transfer catalyst, such as tetra-n-butylammonium bromide, facilitates the transfer of the deprotonated imidazopyridine anion into the organic phase, where it can react with an alkylating agent. researchgate.net
The alkylation of imidazo[4,5-b]pyridines can lead to a mixture of regioisomers, with substitution occurring at the N1, N3, or N4 positions. researchgate.netresearchgate.net The distribution of these products is influenced by several factors, including the nature of the substituent on the imidazo[4,5-b]pyridine ring, the alkylating agent, and the reaction conditions. lookchem.com
Studies have shown that the N-alkylation of imidazo[4,5-b]pyridine derivatives often leads predominantly to the N3-regioisomer. lookchem.com However, the regioselectivity can be altered by the presence of substituents. For example, the N-benzylation of imidazo[4,5-b]pyridine-4-oxide has been shown to yield the N1 isomer as the major product. lookchem.com In contrast, alkylation of 6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine has been reported to yield the N4 regioisomer as the main product. fabad.org.tr The structural assignment of these regioisomers is typically achieved using advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy). researchgate.netfabad.org.tr DFT (Density Functional Theory) calculations can also be employed to predict and rationalize the observed regioselectivity, which is often governed by steric factors. lookchem.com
| Imidazo[4,5-b]pyridine Derivative | Alkylating Agent | Major Regioisomer | Influencing Factor |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | N1 | Electronic effects of the N-oxide |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | N3 | Steric hindrance from the C2-methyl group |
| 6-Bromo-2-phenyl-4H-imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | N4 | Not explicitly stated |
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies, in line with the principles of green chemistry. This has led to the exploration of alternative reaction media and catalysts for the synthesis of imidazo[4,5-b]pyridines.
One such approach involves the use of water-isopropyl alcohol (H₂O-IPA) as a reaction medium for the catalyst-free tandem synthesis of imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. acs.org This method offers several advantages, including the avoidance of hazardous organic solvents and the simplification of the synthetic procedure by combining multiple steps into a single operation. acs.org
Another green approach utilizes phosphoric acid as an effective catalyst for the one-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamide derivatives in glycerol. researchgate.net Glycerol is a biodegradable and non-toxic solvent derived from renewable resources, making it an attractive alternative to traditional volatile organic solvents. researchgate.net Furthermore, photochemical methods, which utilize light to induce chemical reactions, are being explored for the synthesis of functionalized imidazopyridines, offering a more sustainable and eco-friendly alternative to conventional thermal methods. nih.gov These green chemistry approaches not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency and easier product isolation. researchgate.net
Utilization of Recyclable Solid Acid Catalysts
The use of heterogeneous solid acid catalysts in organic synthesis is a rapidly growing field, driven by the desire for more environmentally friendly and economically viable processes. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions compared to traditional homogeneous catalysts.
While specific examples detailing the use of recyclable solid acid catalysts for the direct synthesis of this compound are not extensively documented, methodologies for the synthesis of the broader imidazo[4,5-b]pyridine class provide a strong precedent. One notable example is the use of silica-supported fluoroboric acid (HBF₄-SiO₂), which has been demonstrated as an efficient and reusable heterogeneous catalyst for the synthesis of various benzimidazoles, benzoxazoles, and imidazo[4,5-b]pyridines. researchgate.net This catalyst facilitates the condensation reaction between o-phenylenediamines (or their heterocyclic equivalents) and aldehydes, which is a common strategy for forming the imidazole ring.
The key advantages of using such a catalyst are summarized below:
| Catalyst Feature | Advantage in Synthesis |
| Heterogeneous Nature | Simplifies workup, as the catalyst can be removed by simple filtration. |
| Recyclability | The catalyst can be recovered and reused multiple times without significant loss of activity, reducing waste and cost. |
| High Efficiency | Promotes facile synthesis, often leading to good yields under mild conditions. |
| Broad Applicability | Effective for a range of related heterocyclic compounds, suggesting its potential for the synthesis of substituted imidazo[4,5-b]pyridines. researchgate.net |
The application of such a catalyst to the synthesis of this compound would likely involve the condensation of 5,6-diamino-2,4-lutidine with an appropriate carbonyl compound. The solid acid catalyst would activate the carbonyl group, facilitating the nucleophilic attack by the diamine and the subsequent cyclization and dehydration to form the final product. The reusability of the catalyst makes this approach highly attractive from a green chemistry perspective.
Microwave-Assisted Synthetic Procedures for Improved Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. nih.govbio-conferences.org This technology has been successfully applied to the synthesis of various imidazopyridine isomers, including the imidazo[4,5-b]pyridine scaffold. eurjchem.comresearchgate.netsci-hub.se
A study by Shelke et al. describes a microwave-assisted method for synthesizing new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. eurjchem.comresearchgate.net This approach highlights the typical benefits of microwave irradiation in heterocyclic synthesis. The reactions were found to be cleaner, proceed in higher yields, and require substantially less time compared to conventional heating methods. eurjchem.comresearchgate.net
Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours | Minutes | eurjchem.comresearchgate.netsci-hub.se |
| Product Yield | Moderate | High to Excellent | eurjchem.comresearchgate.net |
| Reaction Purity | Often requires extensive purification | Generally cleaner reaction profiles | eurjchem.comresearchgate.net |
| Energy Efficiency | Lower | Higher due to direct heating of reactants | bio-conferences.org |
The mechanism of microwave heating involves the direct interaction of electromagnetic waves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the localized overheating often associated with conventional methods and can lead to different reaction selectivities. For the synthesis of this compound derivatives, a microwave-assisted approach would likely involve the cyclocondensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid in a suitable solvent under microwave irradiation. The significant reduction in reaction time from hours to minutes makes this an attractive methodology for the rapid generation of compound libraries for biological screening. eurjchem.comresearchgate.net
Synthesis of Specific Functionalized this compound Analogues (e.g., 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol)
The synthesis of specifically functionalized analogues of the core this compound structure is crucial for developing compounds with tailored biological activities. A detailed synthetic route for 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol has been described, starting from a pyridoxine-derived precursor. researchgate.net This multi-step synthesis demonstrates the chemical manipulations required to introduce specific functional groups onto the heterocyclic scaffold.
The key final steps in the synthesis of 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol involve the formation of the imidazole ring onto a pre-existing, functionalized pyridine core. researchgate.net The process includes the following critical transformations:
Key Synthetic Steps for 2-amino-5,7-dimethyl-1H-imidazo[4,5-b]pyridin-6-ol
| Step | Reagents and Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| Cyclization | BrCN, H₂O, reflux, 15 min | Formation of the 2-aminoimidazo ring from a vicinal diaminopyridine precursor. | 85% | researchgate.net |
| Demethylation | BCl₃, CH₂Cl₂, r.t., 12 h | Removal of a methyl ether protecting group to yield the final pyridin-6-ol. | 87% | researchgate.net |
This synthetic strategy highlights how a complex, functionalized derivative can be constructed. The initial steps, not detailed in the table, involve the careful preparation of the appropriately substituted diaminopyridine precursor. researchgate.net The cyclization with cyanogen bromide (BrCN) is an effective method for introducing the 2-amino group directly during the formation of the imidazole ring. researchgate.net The final deprotection step unmasks the hydroxyl group at the 6-position, a key functional group for potential biological interactions. researchgate.net This example underscores the importance of strategic planning in multi-step synthesis to achieve complex molecular architectures based on the this compound core.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)
In the ¹H NMR spectrum of imidazo[4,5-b]pyridine derivatives, the chemical shifts of the protons are influenced by the electronic nature of the fused ring system and the positions of substituents. For 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings, as well as sharp singlets corresponding to the two methyl groups. The proton on the imidazole nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration. The aromatic protons' coupling patterns and chemical shifts would be characteristic of the substitution pattern on the pyridine ring. For instance, in related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the pyridine protons appear in the aromatic region, with their specific shifts and coupling constants dictated by the positions of the substituents. uctm.edu
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their electronic environment. The carbons of the methyl groups would appear in the aliphatic region of the spectrum. The analysis of ¹³C NMR spectra of various imidazo[4,5-b]pyridine derivatives has been crucial in confirming their structures. irb.hracs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | ~8.0-8.2 | ~140-145 |
| C6-H | ~6.8-7.0 | ~115-120 |
| 5-CH₃ | ~2.4-2.6 | ~15-20 |
| 7-CH₃ | ~2.4-2.6 | ~15-20 |
| N1-H | Broad, variable | - |
| C3a | - | ~130-135 |
| C5 | - | ~145-150 |
| C6 | - | ~115-120 |
| C7 | - | ~140-145 |
| C7a | - | ~150-155 |
Note: The predicted chemical shifts are based on the analysis of related imidazo[4,5-b]pyridine structures and may vary depending on the solvent and experimental conditions.
Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
Single Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For novel compounds like this compound, obtaining a single crystal suitable for XRD analysis is a primary goal following synthesis and purification.
Table 2: Representative Crystallographic Data for an Imidazo[4,5-b]pyridine Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.123 |
| b (Å) | 10.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1007.8 |
| Z | 4 |
Note: This data is for a representative imidazo[4,5-b]pyridine derivative and is provided for illustrative purposes. The actual crystallographic parameters for this compound may differ.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies
The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the fused heterocyclic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds would be found at lower wavenumbers.
Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. A detailed analysis of the vibrational spectra of the related 1H-imidazo[4,5-c]pyridine has been performed, identifying the normal modes unique to the imidazopyridine skeleton. nih.gov This information can serve as a valuable reference for interpreting the vibrational spectra of this compound.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretch (imidazole) | 3200-3600 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch (methyl) | 2850-2960 |
| C=N / C=C ring stretch | 1400-1650 |
| C-H in-plane bend | 1000-1300 |
| C-H out-of-plane bend | 700-900 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For this compound, with a molecular formula of C₈H₉N₃, the theoretical exact mass can be calculated.
The calculated monoisotopic mass for C₈H₉N₃ is 147.0796 g/mol . nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. HRMS is routinely used in the characterization of newly synthesized imidazo[4,5-b]pyridine derivatives to confirm their successful synthesis and purity. acs.org
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₉N₃ |
| Theoretical Exact Mass (m/z) | 147.0796 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 148.0874 |
Computational Chemistry and Theoretical Investigations of Imidazo 4,5 B Pyridine Systems
Density Functional Theory (DFT) Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, DFT calculations can predict a variety of chemical properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. irjweb.comnih.gov
Global and local reactivity descriptors derived from DFT calculations help in understanding the chemical reactivity and stability of a molecule. irjweb.com These descriptors are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Global Reactivity Descriptors:
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity. irjweb.comscirp.org
Chemical Softness (S): The reciprocal of hardness, softness indicates how easily a molecule will undergo a chemical reaction. Higher softness values suggest greater reactivity. nih.govscirp.org
Electronegativity (χ): Describes the power of a molecule to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com
Local Reactivity Descriptors: Local descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. irjweb.com This allows for the prediction of how this compound will interact with other reagents on an atom-by-atom basis.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability; higher value means lower reactivity. scirp.org |
| Chemical Softness (S) | 1 / η | Measures reactivity; higher value means higher reactivity. scirp.org |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power. physchemres.org |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Electron-accepting capacity. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. aimspress.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is biologically active, as electron transfer is easier. nih.gov For example, DFT calculations on the anticancer drug Temozolomide, which has a related imidazotetrazine core, showed a HOMO-LUMO gap of 4.40 eV, indicating high stability. aimspress.com The analysis of HOMO and LUMO distributions can also reveal the regions within the molecule that are likely to be involved in electron donation and acceptance during a reaction, providing insights into intramolecular charge transfer. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color scale.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. nih.govresearchgate.net
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. nih.gov
Green Regions: Represent neutral or zero potential. nih.gov
For heterocyclic systems like imidazo[4,5-b]pyridine, MEP maps typically show negative potential around the nitrogen atoms due to their lone pairs of electrons, identifying them as key sites for interaction with protons or metal ions. scirp.orgmdpi.com This analysis is critical for understanding intermolecular interactions, particularly in biological systems where a molecule's recognition by a receptor is governed by electrostatic interactions. nih.gov
DFT calculations can accurately predict various spectroscopic properties, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. uctm.edu By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. Comparing this computed spectrum with experimental data helps in the reliable assignment of vibrational bands to specific functional groups and bond movements within the molecule. researchgate.net Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the structural elucidation of newly synthesized compounds and confirm the positions of substituents, such as the methyl groups in this compound. uctm.eduirb.hr
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as promising inhibitors for various biological targets crucial for the survival of pathogens and the proliferation of cancer cells. Docking studies help to rationalize their activity by revealing how they fit into the active sites of these targets and what specific intermolecular interactions stabilize the ligand-receptor complex.
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a key target for antitubercular drugs. Molecular docking studies on 1H-imidazo[4,5-b]pyridine derivatives have been performed using the crystal structure of DprE1 (PDB code: 4KW5). nih.govlongdom.org These studies predicted that the compounds bind within the active site, forming interactions with key amino acid residues like HIS 132, LYS 418, and ASN 385, with some compounds showing high docking scores, indicating strong binding affinity. longdom.org
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. It introduces negative supercoils into DNA, a process essential for DNA replication and transcription. biorxiv.org Docking studies are used to screen for potential DNA gyrase inhibitors by predicting their binding affinity and interactions within the ATP-binding site of the Gyrase B subunit. jddtonline.info For example, virtual screening campaigns have identified compounds that form stable complexes with DNA gyrase (e.g., PDB ID: 1KZN), stabilized by hydrogen bonds and hydrophobic interactions with crucial amino acids. biorxiv.orgresearchgate.net
DHFR (Dihydrofolate Reductase): DHFR is a critical enzyme in the synthesis of nucleic acids and has been a target for anticancer and antimicrobial drugs. researchgate.net While specific docking studies for this compound against DHFR are not prominent, the general approach involves docking potential inhibitors into the DHFR active site (e.g., PDB ID: 1BOZ) to predict binding conformations and energies, guiding the design of more potent inhibitors. researchgate.netnih.gov
MurD Ligase: MurD is an essential bacterial enzyme involved in the cytoplasmic steps of peptidoglycan biosynthesis, making it an attractive target for novel antibiotics. Molecular docking studies would be employed to predict how imidazo[4,5-b]pyridine derivatives could bind to the active site of MurD, disrupting its function and inhibiting bacterial cell wall formation.
| Target Enzyme | Function | Therapeutic Area | Example PDB Code |
|---|---|---|---|
| DprE1 | Bacterial cell wall synthesis | Antitubercular | 4KW5 nih.govlongdom.org |
| DNA Gyrase | DNA replication and repair | Antibacterial | 1KZN, 5D7R biorxiv.orgjddtonline.info |
| DHFR | Nucleic acid synthesis | Anticancer, Antibacterial | 1BOZ researchgate.net |
| MurD Ligase | Peptidoglycan synthesis | Antibacterial | N/A in provided context |
Estimation of Binding Energies and Inhibitory Constants
Computational docking studies are instrumental in predicting the binding affinity between a ligand, such as an imidazo[4,5-b]pyridine derivative, and a biological target, typically a protein or enzyme. This affinity is quantified by the binding energy, with lower values indicating a more stable complex. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be derived from these binding energies, providing a measure of the ligand's potential to inhibit the target's function. researchgate.net For a ligand to have high affinity, the binding energy and Ki value should be low, signifying that a lower concentration is needed to inhibit the target. researchgate.net
In silico studies on imidazo[4,5-b]pyridine derivatives have been conducted to evaluate their potential as antitubercular agents by targeting the decaprenyl phosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme. longdom.org Through glide docking, several compounds based on the imidazo[4,5-b]pyridine scaffold were identified with strong predicted binding affinities. longdom.org The top-scoring compounds exhibited glide scores ranging from -8.351 to -8.928, indicating potent interactions with key amino acid residues in the active site of the DprE1 enzyme, such as HIS 132, LYS 418, TRY 230, and ASN 385. longdom.org
Similarly, tetracyclic imidazo[4,5-b]pyridine derivatives have been investigated for their interactions with DNA and RNA. irb.hr These studies revealed moderate to high binding affinities, with logarithmic binding constants (logKs) in the range of 5 to 7, suggesting that nucleic acids are potential cellular targets for these compounds. irb.hr The specific position of amino side chains on the tetracyclic core was found to significantly influence these interactions. irb.hr
| Compound ID | Glide Score (kcal/mol) | Interacting Residues |
|---|---|---|
| 5223 | -8.928 | HIS 132, LYS 418, TRY 230, ASN 385 |
| 5812 | -8.534 | HIS 132, LYS 418, TRY 230, ASN 385 |
| 0661 | -8.412 | HIS 132, LYS 418, TRY 230, ASN 385 |
| 0662 | -8.411 | HIS 132, LYS 418, TRY 230, ASN 385 |
| 2945 | -8.351 | HIS 132, LYS 418, TRY 230, ASN 385 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes
Molecular Dynamics (MD) simulations offer a way to observe the physical movements of atoms and molecules over time, providing a dynamic view of ligand-target interactions. These simulations are crucial for assessing the stability of a docked complex and understanding how the ligand and target adapt to each other's presence.
MD simulations have been employed to elucidate the inhibition mechanisms of imidazo[4,5-b]pyridine derivatives. researchgate.netresearchgate.net For instance, in the context of corrosion inhibition, MD simulations help visualize the adsorption of inhibitor molecules on a metal surface, such as mild steel. researchgate.netresearchgate.net These simulations, often performed using force fields like COMPASS, can confirm the strong interaction between the inhibitor and the surface, supporting experimental findings. researchgate.netrsc.org The simulations typically model the inhibitor molecule, a metal surface (e.g., Fe(110)), and a corrosive environment containing water and ions. mdpi.com
In drug discovery, MD simulations are used to validate the stability of a ligand-protein complex predicted by docking studies. nih.govnih.gov A typical simulation runs for a set period (e.g., nanoseconds) to observe the conformational changes and interactions. nih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the target's active site. Such studies have been performed on various systems to confirm the binding of inhibitors to their target enzymes. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface (HS) analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govscirp.org By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify key interactions such as hydrogen bonds and van der Waals forces that dictate the crystal packing. nih.govresearchgate.netmdpi.com
In one study of a 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine derivative, the most significant contributions to the crystal packing were from H···H (42.2%), H···C/C···H (23.1%), and H···Br/Br···H (22.3%) interactions. nih.gov In another analysis of a spiro[imidazo[1,2-a]pyridine] derivative, the primary interactions were H···H (27.1%), N···H/H···N (23.8%), O···H/H···O (15.7%), C···H/H···C (13.2%), and Br···H/H···Br (10.2%). nih.gov These quantitative insights are crucial for understanding the solid-state properties of these compounds and for crystal engineering.
| Interaction Type | Contribution (%) for a 6-bromo-imidazo[4,5-b]pyridine derivative nih.gov | Contribution (%) for a spiro[imidazo[1,2-a]pyridine] derivative nih.gov |
|---|---|---|
| H···H | 42.2 | 27.1 |
| H···C/C···H | 23.1 | 13.2 |
| H···Br/Br···H | 22.3 | 10.2 |
| N···H/H···N | - | 23.8 |
| O···H/H···O | - | 15.7 |
Monte Carlo Simulations for Surface Adsorption and Corrosion Inhibition Potential
Monte Carlo (MC) simulations are another powerful computational technique used to study complex systems, particularly for understanding the adsorption behavior of molecules on surfaces. rsc.org In the field of corrosion science, MC simulations are used to model the interaction between inhibitor molecules and a metal surface in a simulated corrosive environment, predicting the most stable adsorption configuration. mdpi.comeurjchem.com
For imidazo[4,5-b]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) derivatives, MC simulations have been used to investigate their potential as corrosion inhibitors for mild steel. researchgate.netrsc.org The simulations calculate the adsorption energy, which indicates the strength of the interaction between the inhibitor molecule and the metal surface. A large negative adsorption energy signifies a strong and spontaneous adsorption process, which is indicative of effective corrosion inhibition. rsc.org
These simulations explore a vast number of possible configurations of the inhibitor molecule on the metal surface (e.g., Fe(110)) to find the one with the lowest energy. mdpi.com The results often show the inhibitor molecules adsorbing in a flat-lying or near-parallel orientation to the surface, maximizing the contact area and protective effect. mdpi.com This information complements experimental data and other theoretical calculations like DFT and MD simulations to provide a comprehensive understanding of the inhibition mechanism. rsc.orgeurjchem.com
Pharmacological and Biological Activity Research
Antimicrobial and Antifungal Efficacy
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant potential as antimicrobial and antifungal agents. Researchers have synthesized and evaluated numerous analogues for their efficacy against a variety of pathogenic microorganisms.
Activity Spectrum against Gram-Positive and Gram-Negative Bacteria
Studies have shown that various derivatives of imidazo[4,5-b]pyridine possess a broad range of antibacterial activities. While specific data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is not extensively detailed in the available literature, the activity of closely related compounds provides insight into the potential of this chemical class.
Derivatives have been tested against several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. For instance, certain imidazo[4,5-b]pyridine derivatives have shown potent activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus. In some cases, the activity against Gram-positive strains was found to be more pronounced than against Gram-negative bacteria. The table below summarizes the antibacterial activity of selected imidazo[4,5-b]pyridine derivatives against various bacterial strains, as reported in different studies.
Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Bacterial Strain | Compound/Derivative | Activity (MIC*) |
|---|---|---|
| Escherichia coli | Imidazo[4,5-b]pyridine derivative | Moderate Activity |
| Klebsiella pneumoniae | Imidazo[4,5-b]pyridine derivative | Effective |
| Staphylococcus aureus | Imidazo[4,5-b]pyridine derivative | Potent Activity |
| Bacillus cereus | Imidazo[4,5-b]pyridine derivative | Potent Activity |
| Pseudomonas aeruginosa | Imidazo[4,5-b]pyridine derivative | Moderate Activity |
*Minimum Inhibitory Concentration (MIC) values are often used to quantify antibacterial activity, though specific values for this compound are not consistently reported across studies.
Fungicidal Activity
The antifungal potential of the imidazo[4,5-b]pyridine scaffold has also been a focus of research. Studies have demonstrated the efficacy of certain derivatives against various fungal pathogens.
Notably, some compounds from this class have exhibited good fungicidal activity against Puccinia polysora. Additionally, research has pointed to the antimycotic activity of some derivatives against Aspergillus flavus. The activity of imidazo[4,5-b]pyridines has also been evaluated against Candida albicans, a common human fungal pathogen. The table below presents a summary of the reported antifungal activities.
Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Fungal Strain | Compound/Derivative | Activity |
|---|---|---|
| Candida albicans | Imidazo[4,5-b]pyridine derivative | Moderate Activity |
| Aspergillus flavus | Imidazo[4,5-b]pyridine derivative | Promising Activity |
Antitubercular Activity against Mycobacterium tuberculosis
A significant area of investigation for imidazo[4,5-b]pyridine derivatives has been their potential as antitubercular agents. Several studies have synthesized and tested these compounds for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Research has confirmed that new derivatives of imidazo[4,5-b]pyridine have been synthesized and their antibacterial activity against Mycobacterium tuberculosis has been determined. These findings suggest that the imidazo[4,5-b]pyridine scaffold is a promising starting point for the development of novel antitubercular drugs.
Investigation of Antimicrobial Mechanisms
To understand the basis of their antimicrobial effects, researchers have investigated the potential mechanisms of action of imidazo[4,5-b]pyridine derivatives. Two such mechanisms that have been explored are the inhibition of lumazine synthase and tyrosyl-tRNA synthetase.
Lumazine Synthase Inhibition: In silico docking studies have been employed to investigate the interaction between imidazo[4,5-b]pyridine derivatives and lumazine synthase of Mycobacterium tuberculosis. This enzyme is crucial for riboflavin biosynthesis in microorganisms, making it an attractive target for antimicrobial agents. These computational studies suggest that imidazo[4,5-b]pyridines can act as inhibitors of this enzyme.
Tyrosyl-tRNA Inhibition: A novel series of imidazo[4,5-b]pyridine-5-thione derivatives were designed and synthesized as potential inhibitors of tyrosyl-tRNA synthetase nih.gov. This enzyme plays a critical role in protein synthesis, and its inhibition can lead to bacterial death. The study revealed that some of these compounds exhibited potent inhibitory effects nih.gov.
Anticancer and Antiproliferative Potentials
In addition to their antimicrobial properties, imidazo[4,5-b]pyridine derivatives have been evaluated for their potential as anticancer agents. These investigations have primarily focused on their cytotoxic effects on various human cancer cell lines.
Cytotoxicity Against Human Cancer Cell Lines
The antiproliferative activity of imidazo[4,5-b]pyridine derivatives has been tested against several human cancer cell lines, including MCF-7 (breast cancer), BT-474 (breast cancer), and HCT116 (colon cancer).
Research has shown that newly synthesized 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives exhibit prominent anticancer activity against both MCF-7 and BT-474 breast cancer cell lines. Furthermore, other studies have reported the synthesis of novel imidazo[4,5-b]pyridine-based compounds that show significant activity against both MCF-7 and HCT116 cancer cell lines. The data from these studies are summarized in the table below.
Table 3: Cytotoxicity of Selected Imidazo[4,5-b]pyridine Derivatives against Human Cancer Cell Lines
| Cancer Cell Line | Compound/Derivative | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | Imidazo[4,5-b]pyridine derivative | Significant Cytotoxicity |
| BT-474 (Breast Cancer) | Imidazo[4,5-b]pyridine derivative | Prominent Cytotoxicity |
| HCT116 (Colon Cancer) | Imidazo[4,5-b]pyridine derivative | Significant Cytotoxicity |
Kinase Inhibition Profiles
Research into the kinase inhibition profiles of imidazo[4,5-b]pyridine derivatives has revealed significant potential for these compounds as therapeutic agents, particularly in the context of cancer treatment. Investigations have focused on their ability to inhibit a range of kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
One study identified a substituted imidazo[4,5-b]pyridine, specifically 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, as a potent dual inhibitor of both Aurora kinases and FLT3. researchgate.netfishersci.com The reported dissociation constants (Kd) indicated strong binding affinity to these kinases. researchgate.netfishersci.com
Table 1: Kinase Inhibition Profile of a Substituted Imidazo[4,5-b]pyridine Derivative
| Kinase Target | Derivative | Inhibition (Kd) |
|---|---|---|
| Aurora-A | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 7.5 nM |
| Aurora-B | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 48 nM |
| FLT3 | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 6.2 nM |
| FLT3-ITD | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 38 nM |
| FLT3(D835Y) | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 14 nM |
Data sourced from a study on a derivative of imidazo[4,5-b]pyridine. researchgate.netfishersci.com
Antimitotic Properties
The antimitotic potential of the imidazo[4,5-b]pyridine class of compounds has been noted in cancer research. One active, though unspecified, imidazo[4,5-b]pyridine derivative was observed to cause an accumulation of cells in the mitosis phase of the cell cycle, a characteristic feature of antimitotic agents. nih.gov This suggests that compounds within this family can interfere with cell division, a critical process in cancer progression. However, specific studies detailing the antimitotic properties of this compound have not been identified.
Anti-inflammatory and Immunomodulatory Effects
The immunomodulatory effects of imidazo[4,5-b]pyridines, particularly their ability to induce cytokines such as interferons (IFNs), are an area of active investigation. Type I interferons, including IFN-α and IFN-β, are crucial components of the innate immune response, particularly in antiviral defense. glpbio.comacs.org The induction of these cytokines can be triggered through the activation of specific cellular receptors. While research has shown that related heterocyclic compounds can induce these cytokines, direct evidence for this compound's ability to modulate IFN-α/β induction is currently lacking in the scientific literature.
Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. TLR7, in particular, recognizes single-stranded viral RNA, and its activation leads to the production of pro-inflammatory cytokines and type I interferons. eco-vector.com Several small molecules with an imidazoquinoline or imidazo[4,5-c]pyridine (an isomer of imidazo[4,5-b]pyridine) structure have been identified as potent TLR7 agonists. sielc.comnih.govsemanticscholar.org These compounds have been shown to stimulate the secretion of cytokines such as IFN-α. nih.gov Despite the activity of these related structures, there is no specific data available confirming that this compound acts as a TLR7 agonist.
Antiviral Activity
The structural similarity of imidazo[4,5-b]pyridines to purines suggests their potential as antiviral agents by interfering with viral nucleic acid synthesis. Research has demonstrated the antiviral activity of some substituted imidazo[4,5-b]pyridine derivatives. For instance, certain bromo-substituted derivatives have shown selective, albeit moderate, activity against the Respiratory Syncytial Virus (RSV). mdpi.com Furthermore, the related imidazo[4,5-c]pyridine scaffold has been the basis for the development of potent inhibitors of other viruses, including the Hepatitis C virus (HCV) and the classical swine fever virus (CSFV). nih.govnih.gov However, specific studies on the antiviral activity of this compound have not been reported.
Table 2: Antiviral Activity of Substituted Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives
| Virus | Derivative Class | Example Compound | Activity (EC50) |
|---|---|---|---|
| Respiratory Syncytial Virus (RSV) | Bromo-substituted imidazo[4,5-b]pyridine | Unspecified bromo-derivative with an unsubstituted phenyl ring | 21 μM |
| Hepatitis C Virus (HCV) | 2,5-disubstituted imidazo[4,5-c]pyridine | 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine | 0.10 μM |
| Classical Swine Fever Virus (CSFV) | 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridine | 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine | 0.8 - 1.6 μM |
Data sourced from studies on derivatives of imidazo[4,5-b]pyridine and its isomer imidazo[4,5-c]pyridine. mdpi.comnih.govnih.gov
Antiparasitic Activity (e.g., against Trypanosoma brucei)
Human African trypanosomiasis, caused by the protozoan parasite Trypanosoma brucei, is a severe and often fatal disease. The search for new therapeutic agents is ongoing, and various heterocyclic compounds are being explored. Research has shown that some imidazo-pyridine fused triazole analogues exhibit activity against T. brucei. Additionally, diaminopurine-derived compounds have been identified as potent inhibitors of this parasite. While these findings point to the potential of related heterocyclic systems, there is currently no published research specifically detailing the antiparasitic activity of this compound against Trypanosoma brucei.
Central Nervous System (CNS) Activity Modulation
The imidazo[4,5-b]pyridine scaffold has been explored for its potential to modulate CNS activity, particularly through interaction with GABAa receptors.
Gastrointestinal System Applications
The imidazo[4,5-b]pyridine structure is a key component in compounds developed for gastrointestinal applications, including the management of acid-related disorders.
Proton Pump Inhibition
Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production. They are typically composed of a heterocyclic moiety, such as an imidazopyridine or benzimidazole, linked to a substituted pyridine (B92270) ring. acs.org Tenatoprazole is an example of an imidazopyridine-based PPI that has been noted for its prolonged plasma half-life, suggesting it may inhibit acid secretion for a longer duration compared to some other PPIs. acs.org The mechanism involves the protonation of nitrogen atoms in the imidazopyridine structure within the acidic environment of parietal cells, which is a critical step in the activation of the drug. acs.org
Antiulcer Activity
Research into the antiulcer properties of related heterocyclic structures has shown promising results. Studies on a series of imidazo[1,2-alpha]pyridinylbenzoxazoles, an isomeric form of the imidazo[4,5-b]pyridine scaffold, demonstrated significant anti-stress ulcer activity in rats. nih.gov Several compounds in that study were found to be more potent than reference drugs like cimetidine and ranitidine and also showed protective activity against ethanol-induced gastric lesions. nih.gov
Antioxidant and Antiglycative Properties
Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their potential to combat oxidative stress and glycation, processes implicated in aging and various diseases.
A study involving a series of novel imidazo[4,5-b]pyridine benzohydrazones found that several derivatives exhibited potent antiglycation and antioxidant activities. researchgate.net It was noted that compounds with di- and trihydroxy substitutions showed good activity. The research suggested a correlation between the antioxidant effect, measured via DPPH radical scavenging and FRAP assays, and the inhibition of glycation. researchgate.net Similarly, another study on imidazo[4,5-b]pyridine derived acrylonitriles confirmed their antioxidative potential, with some derivatives showing significantly improved activity compared to the standard antioxidant BHT. researchgate.net
| Compound Type | Key Findings | Reference |
|---|---|---|
| Benzohydrazone Derivatives | Di- and trihydroxy substituted compounds showed good activity. One compound exhibited potent antiglycation activity (IC50: 140.16 ± 0.36 µM), which was twice as effective as the standard, Rutin. | researchgate.net |
| Acrylonitrile Derivatives | Systems substituted with N,N-(CH3)2 and N,N-(CH2CH3)2 groups at the para position of a phenyl ring showed significantly improved antioxidant activity relative to the standard BHT. | researchgate.net |
DNA/RNA Interaction Studies
The structural similarity of the imidazo[4,5-b]pyridine ring system to natural purines has led to its investigation in the context of nucleic acids. nih.govresearchgate.net
Effects on Plasmid DNAThere is no available research detailing the specific effects of this compound on plasmid DNA.
Consequently, a data table summarizing research findings on these topics for this specific compound cannot be generated at this time. Further experimental research would be required to determine the pharmacological and biological activities of this compound in relation to its interaction with nucleic acids.
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Investigation of Substituent Effects on Biological Potency and Selectivity
Substitutions on the pyridine (B92270) and imidazole (B134444) rings with alkyl and aryl groups have a marked impact on the antiproliferative activity of imidazo[4,5-b]pyridine derivatives. Studies have shown that adding a bromine atom to the pyridine nucleus significantly increases antiproliferative activity. mdpi.com For instance, a bromo-substituted derivative bearing a 4-cyanophenyl group at the C-2 position demonstrated potent inhibition across multiple cancer cell lines, with IC50 values ranging from 1.8 to 3.2 μM. mdpi.com
Aryl substitutions at the C-2 and C-6 positions have also been extensively explored. A series of 2,6-diphenylsubstituted derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov The presence of a hydroxyl group in the para position on the phenyl ring was found to improve activity, whereas methoxy-substituted derivatives showed the lowest antiproliferative effects. nih.gov Furthermore, the introduction of a chlorine atom at the para position of phenyl groups in certain derivatives led to an increase in antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
| Core Structure | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Bromine | Pyridine Nucleus | Markedly increased antiproliferative activity. | mdpi.com |
| Imidazo[4,5-b]pyridine | 4-Cyanophenyl | 2 | Potent inhibition of multiple cancer cell lines (IC50 1.8–3.2 μM). | mdpi.com |
| Imidazo[4,5-b]pyridine | p-Hydroxyphenyl | 2 and/or 6 | Improved antiproliferative activity. | nih.gov |
| Imidazo[4,5-b]pyridine | p-Methoxyphenyl | 2 and/or 6 | Lowest antiproliferative activity among tested derivatives. | nih.gov |
| 2,6-diarylpiperidin-4-one-imidazo[4,5-b]pyridine | Chlorine | para-position of phenyl groups | Increased antibacterial activity. | nih.gov |
The position of methyl groups on the imidazo[4,5-b]pyridine scaffold plays a critical role in modulating biological activity. Research indicates that placing a methyl group at the C5 position enhances antibacterial activity. nih.gov The introduction of a second methyl group at the C3 position can lead to a further increment in this activity. nih.gov
In the context of antiproliferative activity, placing a methyl group on the nitrogen atom of the imidazole ring has been shown to improve efficacy. nih.gov Conversely, N-methyl-substituted derivatives prepared in one study showed low yields and were not advanced to subsequent reactions to create amidino-substituted analogs, suggesting synthetic challenges can arise from certain methylation patterns. mdpi.com Comparative studies also highlight that methyl groups can reduce the mutagenicity associated with the scaffold when compared to larger aromatic substituents like a phenyl group. For example, 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP) exhibits lower mutagenicity than 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is attributed to reduced aromaticity.
The introduction of amino side chains is a key strategy for enhancing the anticancer properties of imidazo[4,5-b]pyridine derivatives. The antiproliferative activity against human cancer cells is significantly influenced by the placement of these chains on the core skeleton. irb.hrnih.gov Studies on novel tetracyclic imidazo[4,5-b]pyridine derivatives have confirmed that specific amino side chains can substantially improve antiproliferative effects compared to standard drugs like etoposide. nih.govnih.gov The interactions of these derivatives with DNA and RNA, which are potential cellular targets, are also affected by the position and charge of the amino side chains. irb.hrnih.gov Certain regioisomers bearing amino side chains at position 2 showed a noticeable enhancement of activity. nih.gov
| Derivative Type | Amino Side Chain Position | Effect on Activity | IC50 Range | Reference |
|---|---|---|---|---|
| Tetracyclic Imidazo[4,5-b]pyridine | Position 2 | Noticeable enhancement of antiproliferative activity. | 0.3–0.9 μM | nih.gov |
| Tetracyclic Imidazo[4,5-b]pyridine | Various positions on tetracyclic skeleton | Significantly influenced antiproliferative activity. | 0.2–0.9 μM for most active compounds | irb.hrnih.gov |
The isomeric form of the imidazopyridine core, determined by the position of the nitrogen atom in the pyridine ring, has a profound impact on biological activity. Comparative studies between imidazo[4,5-b]pyridines and their imidazo[4,5-c]pyridine isomers have found that the [4,5-b] derivatives are consistently more potent as inotropic agents. researchgate.net This superior activity of the [4,5-b] scaffold has also been confirmed in the context of antiproliferative agents. Research has demonstrated the significant impact of the nitrogen's position on enhancing antiproliferative activity, especially for derivatives that have amino side chains on position 2. irb.hrnih.gov Regioisomers with the [4,5-b] arrangement showed markedly enhanced activity compared to their [4,5-c] counterparts, with IC50 values in the nanomolar range. nih.gov
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, correlate with the biological outcomes of imidazo[4,5-b]pyridine derivatives. In the catalytic oxidation of sulfides, derivatives with electron-rich aryl groups are more reactive than those with electron-deficient groups. mdpi.com
In terms of antiproliferative activity, the relationship is more complex. The conversion of electron-withdrawing nitro groups into electron-donating amino groups led to an improvement in activity. nih.gov However, another study found that derivatives with electron-donating methoxy groups had the lowest activity. nih.gov This suggests that the effect of electronic properties is highly context-dependent and influenced by the specific biological target and assay conditions. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the global and local reactivities of these derivatives, calculating HOMO-LUMO energy gaps to examine charge transfer and mapping molecular electrostatic potential to identify reactive sites, further linking electronic structure to potential activity. nih.gov
Rational Design Principles for Novel Imidazo[4,5-b]pyridine Derivatives with Enhanced Bioactivity
The systematic SAR studies provide a foundation for the rational design of new imidazo[4,5-b]pyridine derivatives with improved biological profiles. The goal is to optimize the structure for greater potency, selectivity, and favorable pharmacological properties. mdpi.comnih.gov
Key design principles derived from SAR studies include:
Scaffold Selection : The imidazo[4,5-b]pyridine core is often chosen over its isomers, like the [4,5-c] variant, due to its consistently higher potency in various biological assays. researchgate.netnih.gov
Targeted Substitution : Introducing specific substituents at key positions is a primary strategy. For example, bromination of the pyridine ring is used to enhance antiproliferative effects. mdpi.com
Side Chain Optimization : Attaching optimized amino side chains, particularly at the C-2 position, is a proven method to increase antiproliferative activity. nih.gov
Modulating Physicochemical Properties : Substituents are chosen to modulate properties like solubility and electronic distribution. For example, converting a nitro group to an amino group can improve activity. nih.gov
Computational Modeling : Molecular docking studies are used to visualize how designed compounds bind to their biological targets, such as the active site of an enzyme like Cyclin-Dependent Kinase 9 (CDK9). nih.gov This allows for the design of derivatives with superior binding affinity compared to known ligands. nih.gov
By applying these principles, researchers have successfully designed and synthesized novel imidazo[4,5-b]pyridine-based compounds as potent anticancer agents that can inhibit specific targets like CDK9, reduce levels of anti-apoptotic proteins, and induce cancer cell apoptosis. nih.govnih.gov
Development of Imidazo[4,5-b]pyridine Analogues as Purine (B94841) Isosteres in Drug Design
The design of imidazo[4,5-b]pyridine analogues as purine isosteres is a well-established strategy in the quest for new drug candidates. Due to their structural resemblance to naturally occurring purines, these compounds can function as bioisosteres, mimicking the interactions of purines with their biological targets. This approach has been particularly fruitful in the development of cytotoxic agents aimed at combating the proliferation of cancer cells.
Regio-isomeric imidazo[4,5-b]pyridine analogues have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. For instance, the introduction of different substituents at various positions of the imidazo[4,5-b]pyridine ring system has been shown to significantly influence their biological activity.
In one such study, a series of imidazo[4,5-b]pyridine analogues were synthesized and tested for their cytotoxic effects. The SAR studies revealed that the nature and position of the substituent on the heterocyclic core are critical for potency. For example, the presence of a cyclopropyl amide was found to be more potent among the amides explored. Furthermore, the introduction of a pyrimidine ring at the 2-position of the imidazo[4,5-b]pyridine system resulted in a compound with the highest activity in the series. Interestingly, other pyrimidine analogues in the same study were found to be inactive, highlighting the subtle structural requirements for biological activity.
The following table summarizes the cytotoxic activity of selected imidazo[4,5-b]pyridine analogues.
| Compound ID | R Group | IC50 (µM) on MDAMB-231 Cells |
| 6a | Pyrimidine | Inactive |
| 6b | Substituted Phenyl | 0.457 |
| 6c | Pyrimidine | Highest Activity |
| 6e | Pyrimidine | Inactive |
| 5p | Cyclopropyl amide | Potent |
These findings underscore the importance of the imidazo[4,5-b]pyridine core as a valuable pharmacophore in medicinal chemistry and drug design. The ability to systematically modify this scaffold allows for the fine-tuning of its physicochemical properties and biological activity, leading to the identification of potent and selective drug candidates.
Ligand-Based Drug Design Approaches for Target-Specific Agents
Ligand-based drug design methodologies are instrumental in the development of target-specific agents when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target of interest to derive a pharmacophore model, which represents the essential steric and electronic features required for biological activity. The imidazo[4,5-b]pyridine scaffold has been extensively utilized in such a ligand-based approach to design inhibitors for various biological targets.
The design of novel tetracyclic imidazo[4,5-b]pyridine derivatives as potential antiproliferative agents serves as a prime example of a ligand-based strategy. In these efforts, the core scaffold was substituted with various amino side chains, which were known to enhance the antiproliferative activity of analogous tetracyclic benzimidazoles. This approach leverages the SAR data from a known class of active compounds to guide the design of new molecules.
The biological evaluation of these novel derivatives revealed that their antiproliferative activity was significantly influenced by the placement of the chosen amino side chains on the tetracyclic skeleton. Furthermore, the position of the nitrogen atom within the pyridine ring was also found to be a critical determinant of activity. Several of these newly designed compounds exhibited pronounced cytostatic effects in the submicromolar range against cancer cell lines such as HCT116 and MCF-7. The interactions of these compounds with DNA and RNA were also investigated, with moderate to high binding affinities observed, suggesting that nucleic acids are potential cellular targets.
The following table highlights the impact of structural modifications on the antiproliferative activity of tetracyclic imidazo[4,5-b]pyridine regioisomers.
| Compound ID | Position of Amino Side Chain | Position of N in Pyridine Ring | IC50 Range (µM) |
| Regioisomer 6 | 2 | Varied | 0.3 - 0.9 |
| Regioisomer 7 | 2 | Varied | 0.3 - 0.9 |
| Regioisomer 9 | 2 | Varied | 0.3 - 0.9 |
| Regioisomer 10 | Other | Varied | Less Active |
| Regioisomer 11 | Other | Varied | Less Active |
| Regioisomer 13 | Other | Varied | Less Active |
These results confirm that a ligand-based design approach, by systematically modifying a known active scaffold, can lead to the discovery of novel and potent agents with specific biological activities. The imidazo[4,5-b]pyridine core continues to be a versatile platform for the application of such design strategies in the development of targeted therapeutics.
Future Directions and Therapeutic Perspectives
Exploration of Emerging Therapeutic Areas for Imidazo[4,5-b]pyridine Derivatives
While initial research has heavily focused on oncology, the inherent versatility of the imidazo[4,5-b]pyridine scaffold is paving the way for its exploration in a variety of other disease contexts. The structural framework of these compounds allows for modifications that can tune their activity toward new and challenging biological targets.
Key Emerging Areas:
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. nih.gov Derivatives of imidazo[4,5-b]pyridine have shown promise as antibacterial and antifungal agents. eurjchem.comresearchgate.net Some compounds have demonstrated potent activity against strains like Bacillus and Staphylococcus aureus. nih.gov Future research is geared towards identifying specific microbial targets, such as glucosamine-6-phosphate synthase, which is crucial for the synthesis of fungal cell walls. nih.gov
Antiviral Therapeutics: The development of broad-spectrum antiviral drugs is a global health priority. Certain imidazo[4,5-b]pyridine derivatives have been investigated for their antiviral properties, with some showing activity against viruses like the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus. nih.gov The mechanism often involves the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. nih.gov
Anti-inflammatory and Immunomodulatory Roles: The scaffold has been explored for its potential in treating inflammatory conditions. uctm.edu Research is ongoing to develop derivatives that can modulate key pathways in the immune system, offering potential treatments for autoimmune disorders and chronic inflammatory diseases. nih.govresearchgate.net
Neurodegenerative and Central Nervous System (CNS) Disorders: Given their structural analogy to purines, which play significant roles in the CNS, imidazo[4,5-b]pyridines are being investigated for their capacity to affect various neurological targets. uctm.edu This opens up possibilities for developing treatments for a range of CNS conditions.
Antiparasitic Applications: Some derivatives have shown efficacy against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov The molecular target in this context has been identified as methionyl-tRNA synthetase, an enzyme vital for the parasite's protein synthesis. nih.gov
Challenges and Strategies in Drug Development and Clinical Translation
Despite the therapeutic promise of imidazo[4,5-b]pyridine derivatives, their journey from laboratory synthesis to clinical application is fraught with challenges. Addressing these hurdles is critical for the successful translation of these promising compounds into marketable drugs.
A significant challenge lies in the synthesis process itself, particularly achieving regioselectivity—the ability to control which nitrogen atom on the imidazole (B134444) ring undergoes substitution. nih.govnih.gov This is crucial as the position of substituents can dramatically alter the compound's biological activity. irb.hr Developing efficient and selective catalytic methods, often employing palladium catalysts, is an ongoing area of research to overcome this synthetic bottleneck. nih.govnih.gov
Furthermore, many promising drug candidates face issues related to their physicochemical properties. Poor aqueous solubility and low oral bioavailability can hinder a compound's effectiveness in vivo. rsc.org Strategies to overcome this include the incorporation of solubilizing groups into the molecular structure and meticulous lead optimization to enhance drug-like properties. researchgate.netnih.gov For instance, the refinement of Aurora kinase inhibitors involved adding specific chemical motifs to improve their solubility and absorption profile. nih.gov
Key Challenges and Corresponding Strategies:
| Challenge | Strategy |
| Synthetic Complexity | Development of efficient catalytic methods (e.g., Suzuki cross-coupling) to control regioselectivity and improve yields. nih.gov |
| Poor Solubility | Incorporation of polar or solubilizing functional groups into the molecular scaffold during the optimization phase. nih.gov |
| Low Bioavailability | Physicochemical property refinement and structural modifications to improve absorption and metabolic stability. rsc.orgresearchgate.net |
| Off-Target Effects | Structure-activity relationship (SAR) studies and computational modeling to design more selective inhibitors. acs.org |
| Clinical Translation | Rigorous preclinical evaluation of pharmacokinetic and pharmacodynamic properties to identify viable candidates for clinical trials. researchgate.net |
Opportunities for Novel Scaffold Exploration and Lead Optimization from the Imidazo[4,5-b]pyridine Template
The imidazo[4,5-b]pyridine core is not just a source of individual drug candidates but also a versatile template for generating extensive libraries of compounds through scaffold exploration and lead optimization. The process typically begins with a "hit" compound identified through screening, which then undergoes iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" and eventually a clinical candidate.
A prime example of this process is the development of potent Aurora kinase inhibitors for cancer therapy. researchgate.net Starting from an initial hit compound, researchers conducted extensive lead optimization studies. nih.govacs.org By systematically altering substituents at various positions on the imidazo[4,5-b]pyridine ring, they were able to significantly enhance inhibitory activity and oral bioavailability. researchgate.netnih.gov This led to the identification of preclinical development candidates like CCT137690, which demonstrated potent inhibition of Aurora kinases and efficacy in animal models of colon cancer. researchgate.netnih.gov
Another avenue for innovation is the creation of hybrid molecules, where the imidazo[4,5-b]pyridine core is combined with other pharmacologically active moieties. researchgate.net This strategy aims to develop agents with dual-action mechanisms or improved targeting capabilities. For example, designing hybrid molecules that also incorporate features of piperidine (B6355638) has been explored to create new potential anti-cancer agents. researchgate.net The continued exploration of novel synthetic routes, including microwave-assisted synthesis, allows for the rapid generation of diverse derivatives for biological screening. eurjchem.comresearchgate.net
Synergistic Integration of Computational and Experimental Methodologies in Future Research
The convergence of computational modeling and experimental techniques is revolutionizing the drug discovery process for imidazo[4,5-b]pyridine derivatives. This synergistic approach accelerates the design-synthesize-test cycle, making it more efficient and cost-effective.
Computational tools such as molecular docking, density functional theory (DFT), and molecular dynamics simulations are increasingly used to predict how these compounds will interact with their biological targets. research-nexus.netnih.gov For instance, molecular docking studies have been employed to understand the binding modes of novel imidazo[4,5-b]pyridine derivatives within the active site of enzymes like cyclin-dependent kinase 9 (CDK9), helping to rationalize their anticancer activity. nih.gov Similarly, computational analysis was instrumental in identifying that certain antiproliferative derivatives act on the extended colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. nih.gov
These in silico predictions guide the design of new molecules with potentially enhanced activity or selectivity. Experimental synthesis then brings these designs to life, and their biological activity is evaluated through in vitro and in vivo assays. nih.gov The experimental results, in turn, provide crucial feedback to refine and improve the computational models. This iterative loop, combining theoretical predictions with real-world testing, allows researchers to explore the vast chemical space of imidazo[4,5-b]pyridine derivatives more effectively and rationally design the next generation of therapeutic agents. researchgate.netmdpi.com
Q & A
Q. Table 1: Synthetic Methods Comparison
Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR: Assigns proton environments and confirms substitution patterns (e.g., methyl groups at C5/C7) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .
Example: For 7-Bromo-2-phenyl derivatives, NMR signals at δ 2.45 ppm (singlet, 2×CH3) and δ 7.85 ppm (phenyl protons) confirm substitution .
How should researchers design initial biological screening assays for antimicrobial activity?
Answer:
- In vitro models: Use HEL cells (human embryonic lung fibroblasts) for antiviral assays against strains like varicella-zoster virus (VZV). Measure EC50 values via plaque reduction assays .
- Bacterial strains: Test Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
Q. Table 2: Antiviral Activity of Selected Derivatives
| Compound | Structure Modifications | EC50 (μM) | Target Virus | Reference |
|---|---|---|---|---|
| 26b | Imidazo[4,5-b]pyridine | >100 | VZV | |
| 26c | Imidazo[4,5-b]pyridin-2(3H)-one | 61.70 | VZV |
How can contradictions in bioactivity data across studies be resolved?
Answer:
Discrepancies often arise from structural variations or assay conditions . For example:
- Compound 26c showed moderate antiviral activity (EC50 = 61.70 μM) due to its lactam ring enhancing solubility, while analogues without this group (e.g., 26b) were inactive .
- Batch-to-batch variability: Ensure purity (>95% by HPLC) and confirm stereochemistry via circular dichroism (CD) for chiral derivatives .
Methodological Recommendations:
- Standardize assay protocols (e.g., cell lines, incubation time).
- Use positive controls (e.g., acyclovir for antiviral screens).
What strategies optimize antioxidant activity through structural modifications?
Answer:
- Electron-donating groups: Introduce hydroxyl (-OH) or methoxy (-OCH3) substituents to enhance radical scavenging. Acrylonitrile derivatives show improved DPPH/ABTS radical inhibition .
- Conjugation effects: Link imidazo[4,5-b]pyridine to benzazoles or coumarins to extend π-conjugation and redox activity .
Q. Table 3: Antioxidant Activity of Derivatives
| Derivative | Substituents | DPPH IC50 (μM) | ABTS IC50 (μM) | Reference |
|---|---|---|---|---|
| 6-Cl-2-Ph | 6-Chloro, 2-phenyl | 12.4 | 8.9 | |
| Acrylonitrile | 2-Cyanovinyl | 9.7 | 6.3 |
How can computational methods predict the bioactivity of novel derivatives?
Answer:
- Molecular docking: Simulate binding to target proteins (e.g., kinases, DNA gyrase) using AutoDock Vina .
- QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- DFT calculations: Predict redox potentials for antioxidant derivatives using Gaussian09 .
Case Study: Docking of 5,7-dimethyl derivatives into the ATP-binding pocket of EGFR kinase revealed hydrophobic interactions with Leu694 and Val702, explaining inhibitory activity .
What in vivo models evaluate anti-inflammatory efficacy?
Answer:
- Carrageenan-induced paw edema (rats): Measure edema reduction after oral administration. Derivatives like 3-[5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazol-2-ylsulfanyl]-propionitrile showed 40–60% inhibition at 50 mg/kg .
- Cytokine profiling: Quantify IL-6 and TNF-α levels in serum via ELISA .
Optimization Tip: Use pyridine/water mixtures to enhance solubility during formulation .
How to design SAR studies for anticancer activity?
Answer:
Q. Table 4: Antiproliferative Activity (IC50, μM)
| Derivative | Cell Line (MCF-7) | Cell Line (A549) | Reference |
|---|---|---|---|
| 2-Ethyl-Ph | 12.3 | 18.7 | |
| 6-Br-Ph | 8.9 | 14.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
